molecular formula C16H20O8S2 B12039037 Propanedioic acid, 2,2'-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester

Propanedioic acid, 2,2'-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester

Cat. No.: B12039037
M. Wt: 404.5 g/mol
InChI Key: CQZLSMCISVQUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, 2,2’-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester is a complex organic compound with the molecular formula C14H20O6S2 This compound is characterized by the presence of a dithietane ring, which is a four-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2,2’-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester typically involves the reaction of malonic acid derivatives with sulfur-containing reagents. One common method involves the use of diethyl malonate and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the dithietane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2,2’-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • **Reduction

Properties

Molecular Formula

C16H20O8S2

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 2-[4-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3-dithietan-2-ylidene]propanedioate

InChI

InChI=1S/C16H20O8S2/c1-5-21-11(17)9(12(18)22-6-2)15-25-16(26-15)10(13(19)23-7-3)14(20)24-8-4/h5-8H2,1-4H3

InChI Key

CQZLSMCISVQUMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SC(=C(C(=O)OCC)C(=O)OCC)S1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.